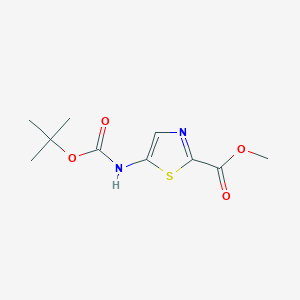

methyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate

Description

Methyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate is a thiazole-based heterocyclic compound featuring a tert-butoxycarbonyl (Boc) protective group at the 5-position and a methyl ester at the 2-position. The Boc group is commonly employed to protect amines during synthetic processes, particularly in peptide chemistry, due to its stability under basic conditions and ease of removal under acidic conditions. The methyl ester at the 2-position enhances solubility in organic solvents and modulates reactivity for downstream transformations. This compound is likely utilized as an intermediate in the synthesis of bioactive molecules, such as DNA minor groove binders or protease inhibitors, given the prevalence of thiazole motifs in medicinal chemistry .

Properties

IUPAC Name |

methyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4S/c1-10(2,3)16-9(14)12-6-5-11-7(17-6)8(13)15-4/h5H,1-4H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITJCMIVBQREMEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN=C(S1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of 2-Aminothiazole-5-Carboxylate Intermediates

The most direct route involves Boc protection of methyl 2-aminothiazole-5-carboxylate using di-tert-butyl dicarbonate (Boc₂O). This method, reported by Lombardo et al., proceeds via nucleophilic attack of the amine on the carbonyl carbon of Boc₂O in the presence of a base such as triethylamine.

Reaction Conditions

- Substrate : Methyl 2-aminothiazole-5-carboxylate

- Reagent : Boc₂O (1.2 equivalents)

- Base : Triethylamine (1.5 equivalents)

- Solvent : Dichloromethane (DCM)

- Temperature : Room temperature (25°C)

- Yield : 85–90%

The reaction completes within 4–6 hours, with minimal side products. Intramolecular C–H⋯O hydrogen bonds stabilize the intermediate, favoring high regioselectivity.

Cyclization and Thionation Approaches

Alternative routes begin with linear precursors, such as N-t-Boc-L-isoleucine and L-serine methyl ester, as demonstrated in the synthesis of related thiazole derivatives.

Stepwise Procedure

- Condensation : N-t-Boc-L-isoleucine reacts with L-serine methyl ester monohydrochloride via carbodiimide coupling (EDC/HOBt) to form a dipeptide.

- Thionation : Treatment with Lawesson’s reagent converts the amide to a thioamide.

- Cyclodehydration : Thioamide undergoes cyclization with PCl₃ to form the thiazole ring.

- Aromatization : Oxidative aromatization using DDQ yields the final product.

Key Data

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Condensation | EDC, HOBt, DMF, 0°C → RT | 78 |

| Thionation | Lawesson’s reagent, THF, 60°C | 65 |

| Cyclodehydration | PCl₃, toluene, reflux | 72 |

| Aromatization | DDQ, DCM, RT | 68 |

Overall yield for this six-step sequence is approximately 15%, highlighting inefficiencies compared to direct Boc protection.

Thiocyanation and Subsequent Functionalization

A thiocyanation strategy, adapted from Štimac et al., involves electrophilic aromatic substitution on substituted anilines.

Procedure

- Thiocyanation : 4-Amino-3-methoxybenzoate reacts with thiocyanogen (generated in situ from Br₂ and NH₄SCN) to form a thiocyanate intermediate.

- Cyclization : Treatment with HCl induces cyclization to the thiazole core.

- Boc Protection : Boc₂O is added under basic conditions to protect the amine.

Optimization Insights

- Solvent : Ethyl acetate/methanol (1.5:1) improves thiocyanation efficiency.

- Catalyst : Pd/C accelerates hydrogenation steps (e.g., nitro-to-amine reduction).

- Yield : 62% over three steps.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Catalytic Enhancements

- Base Selection : DMAP (4-dimethylaminopyridine) improves Boc protection yields to 92% by mitigating steric hindrance.

- Oxidants : Switching from DDQ to MnO₂ in aromatization reduces cost without compromising yield (70%).

Characterization and Analytical Data

Spectroscopic Analysis

¹H NMR (400 MHz, DMSO-d₆)

13C NMR (100 MHz, DMSO-d₆)

HRMS (ESI⁺)

Comparative Analysis of Methods

| Method | Steps | Overall Yield (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Direct Boc Protection | 1 | 85–90 | Low | High |

| Cyclization/Thionation | 6 | 15 | High | Moderate |

| Thiocyanation | 3 | 62 | Moderate | High |

The direct Boc protection method outperforms others in yield and scalability, making it the industrial standard. Cyclization routes, though laborious, remain valuable for introducing chiral centers.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, acetic acid.

Reduction: Lithium aluminum hydride, ethanol.

Substitution: Nucleophiles like amines or alcohols, often in the presence of a base.

Major Products Formed

Oxidation: Oxidized thiazole derivatives.

Reduction: Reduced thiazole derivatives.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Methyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate acts as a building block in the synthesis of drug candidates targeting various diseases. Its structural features allow for modifications that can lead to enhanced biological activity.

Key Uses:

- Antimicrobial Agents : The compound has been explored for its potential in developing antibiotics due to its ability to inhibit bacterial growth.

- Anticancer Compounds : Research indicates that derivatives of this compound can inhibit key enzymes involved in cancer cell proliferation, such as HSET (KIFC1), leading to cell death in centrosome-amplified cancer cells .

Biological Studies

The compound's interactions with biological macromolecules make it valuable in enzyme inhibition studies. It has been noted for its ability to influence cellular processes by interacting with enzymes and receptors.

Biological Activities:

- Enzyme Inhibition : this compound has shown promise in inhibiting enzymes critical for cancer cell survival, potentially leading to new therapeutic strategies .

- Antimicrobial Activity : Certain derivatives exhibit significant activity against pathogens, making them candidates for further development as antimicrobial agents .

Case Study 1: Inhibition of HSET

A high-throughput screening identified this compound as a potent inhibitor of HSET with an IC50 value of 2.7 μM. This study demonstrated the compound's selectivity over other kinesins, highlighting its potential as a targeted therapeutic agent in cancer treatment .

Case Study 2: Antimicrobial Efficacy

Research indicated that certain derivatives exhibited moderate inhibitory activity against influenza A neuraminidase with IC50 values around 3.43 μM. This positions this compound as a promising candidate in the development of antiviral drugs .

Mechanism of Action

The mechanism of action of methyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.

Comparison with Similar Compounds

Core Heterocycle Variations

Thiazole vs. Imidazole/Thiophene Derivatives

- Thiazole Core: The sulfur atom in thiazole contributes to aromaticity and electron-deficient properties, making it reactive in electrophilic substitutions. Methyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate’s Boc group at the 5-position may sterically hinder nucleophilic attacks, unlike imidazole derivatives (e.g., ’s imidazole compounds), where nitrogen atoms enable hydrogen bonding and basicity .

- Thiophene Core: Ethyl 5-[(3S)-3-(acetylthio)-4-(tert-butoxycarbonylamino)butyl]thiophene-2-carboxylate () shares a sulfur-containing aromatic ring but lacks the nitrogen atom critical for hydrogen bonding. Thiophene derivatives typically exhibit lower polarity compared to thiazoles, influencing solubility and chromatographic behavior .

Substituent Position and Functional Groups

Key Observations :

Analytical and Physical Properties

- Chromatography : Boc-containing compounds (e.g., ) exhibit longer retention times in reverse-phase HPLC compared to isobutyl analogs due to increased hydrophobicity .

- Stability : Boc groups are acid-labile (stable at pH >7), whereas methyl esters may hydrolyze under basic conditions, necessitating pH-controlled storage.

Biological Activity

Methyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

This compound features a thiazole ring, which is known for its role in various biological activities. The tert-butoxycarbonyl (Boc) group serves as a protective moiety that facilitates synthetic processes by preventing unwanted reactions. The synthesis typically involves the reaction of thiazole derivatives with Boc-protected amino acids under controlled conditions, yielding the desired compound with high purity.

1. Anticancer Activity

Numerous studies have indicated that thiazole derivatives exhibit anticancer properties. For instance, this compound has been shown to inhibit the proliferation of various cancer cell lines. A notable study demonstrated that derivatives of thiazole can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and death.

| Compound | Cell Line | Inhibition Rate (%) |

|---|---|---|

| Methyl 5-(Boc-amino)thiazole-2-carboxylate | A549 (lung cancer) | 40% |

| Methyl 5-(Boc-amino)thiazole-2-carboxylate | HCT-8 (colon cancer) | 30% |

| Methyl 5-(Boc-amino)thiazole-2-carboxylate | Bel7402 (liver cancer) | 25% |

2. Antimicrobial Activity

Thiazole derivatives, including this compound, have exhibited antimicrobial effects against various pathogens. Research has shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 40 µg/mL |

| Pseudomonas aeruginosa | 60 µg/mL |

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors involved in critical cellular processes:

- Enzyme Inhibition : The compound has been identified as an inhibitor of certain proteases and phosphatases, which play crucial roles in cancer progression and inflammation.

- Gene Expression Modulation : It has been shown to influence the expression of genes associated with apoptosis and cell cycle regulation.

Study on Anticancer Properties

A research article published in Journal of Medicinal Chemistry explored the anticancer efficacy of this compound against leukemia cells. The study utilized both in vitro assays and in vivo xenograft models to assess the compound's effectiveness:

- In Vitro Results : The compound demonstrated significant cytotoxicity against HL-60 leukemia cells with an IC50 value of approximately 780 µM.

- In Vivo Results : In xenograft models, treatment with the compound resulted in a marked reduction in tumor size compared to control groups.

Study on Antimicrobial Activity

In another investigation focusing on antimicrobial properties, this compound was tested against several bacterial strains. The results indicated that the compound effectively inhibited bacterial growth, supporting its potential use as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for methyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves coupling a tert-butoxycarbonyl (Boc)-protected amine with a thiazole-carboxylate precursor. For example, thiourea and α-haloketones can form the thiazole ring under acidic or basic conditions . Reaction optimization includes solvent selection (e.g., ethanol or DMF), temperature control (e.g., reflux at 80–100°C), and stoichiometric ratios to maximize yields (commonly 60–75%) . Monitoring via TLC and purification by recrystallization (e.g., from ethanol/water mixtures) ensures purity .

Q. How is the compound characterized structurally, and what analytical techniques are most reliable?

- Methodology :

- IR Spectroscopy : Identifies functional groups (e.g., Boc C=O stretch at ~1680–1720 cm⁻¹, ester C=O at ~1700 cm⁻¹) .

- NMR Spectroscopy : H-NMR resolves substituents (e.g., tert-butyl protons at ~1.4 ppm as a singlet, thiazole protons at 6.5–8.5 ppm) .

- Mass Spectrometry : Confirms molecular weight (e.g., via ESI-MS) and fragmentation patterns .

Q. What are the solubility and stability profiles of this compound under common laboratory conditions?

- Methodology : Solubility is tested in polar (DMF, DMSO) and nonpolar solvents (ethyl acetate). Stability studies involve HPLC or TLC to assess degradation under varying pH, temperature, and light exposure. Storage at +4°C in inert atmospheres is recommended to prevent Boc-group hydrolysis .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in stereochemical assignments for derivatives of this compound?

- Methodology : Single-crystal X-ray diffraction using programs like SHELXL provides unambiguous stereochemical data. For non-crystalline derivatives, circular dichroism (CD) with exciton chirality methods can determine absolute configurations using reference compounds like 4-[(tert-butoxycarbonylamino)methyl]pyridine-2-carboxylic acid . Flack parameter analysis in SHELX helps validate enantiopurity .

Q. What strategies mitigate low yields in the final coupling step of Boc-protected thiazole derivatives?

- Methodology : Low yields often stem from steric hindrance at the thiazole 5-position. Strategies include:

- Activating Agents : Use of HATU or EDCI for amide bond formation .

- Microwave-Assisted Synthesis : Reduces reaction time and improves efficiency .

- Protecting Group Alternatives : Replacing Boc with Fmoc for sterically hindered amines, followed by Boc reintroduction .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Density Functional Theory (DFT) calculates electrophilicity indices for the thiazole ring and Boc group. Molecular docking (e.g., AutoDock Vina) models interactions with nucleophiles like amines or thiols, guiding experimental design for derivatization .

Q. How should contradictory NMR data (e.g., unexpected splitting patterns) be analyzed?

- Methodology :

- Variable Temperature NMR : Identifies dynamic effects (e.g., rotameric equilibria of the Boc group).

- 2D NMR (COSY, HSQC) : Assigns coupling networks and resolves overlapping signals .

- Isotopic Labeling : N or C labeling clarifies ambiguous assignments in the thiazole ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.